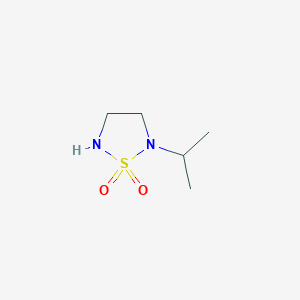

2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide

Description

Properties

Molecular Formula |

C5H12N2O2S |

|---|---|

Molecular Weight |

164.23 g/mol |

IUPAC Name |

2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |

InChI |

InChI=1S/C5H12N2O2S/c1-5(2)7-4-3-6-10(7,8)9/h5-6H,3-4H2,1-2H3 |

InChI Key |

SFSRUGQYRFPBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCNS1(=O)=O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Formation of Hydrazone Intermediate: The process often begins with the condensation of isopropyl ketone (or related thioketones) with hydrazine to form a hydrazone intermediate.

- Ring Closure with Sulfur Source: This intermediate then reacts with sulfur dichloride or sulfur monochloride to close the ring, forming the thiadiazolidine core.

- Oxidation to Dioxide: The final step involves oxidation of the sulfur atom to the sulfonyl dioxide state, typically using oxidizing agents to convert any thiol or sulfide groups into the 1,1-dioxide form.

This approach is supported by literature describing similar thiadiazolidine derivatives where sulfur sources such as sulfur dichloride are employed for ring formation, and subsequent oxidation is necessary to stabilize the compound in its dioxide form.

Detailed Preparation Methods and Conditions

Method A: Thioketone-Hydrazine Condensation and Sulfur Dichloride Cyclization

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Isopropyl ketone + Hydrazine | Formation of hydrazone intermediate | Typically high yield; reaction under reflux or mild heating |

| 2 | Hydrazone + Sulfur dichloride | Cyclization to form thiadiazolidine ring | Requires controlled temperature (25-30°C) to avoid side reactions |

| 3 | Oxidation (e.g., with H2O2 or peracids) | Conversion of sulfur to 1,1-dioxide | Ensures stability and desired oxidation state |

This method is a standard approach for synthesizing 1,2,5-thiadiazolidine 1,1-dioxides and is adaptable for the isopropyl-substituted variant.

Method B: Sulfamoylation of Aminoester Derivatives Followed by Cyclization

An alternative synthetic route involves sulfamoylation of amino acid methyl esters (e.g., valine derivatives) to form Boc-protected sulfamides, which are then deprotected and cyclized to yield thiadiazolidine dioxide structures. Although this method is more commonly applied to N,N'-substituted thiadiazolidines, it provides a versatile synthetic framework for related compounds.

| Step | Reagents & Conditions | Description | Yield / Notes |

|---|---|---|---|

| 1 | Amino acid methyl ester + Sulfamoyl chloride | Formation of Boc-protected sulfamide | High yield; mild conditions |

| 2 | Deprotection with trifluoroacetic acid | Removal of Boc group | Quantitative yield |

| 3 | Cyclization with propionyl chloride and triethylamine | Formation of thiadiazolidine ring | Quantitative yield |

Reaction Conditions and Yields from Related Studies

While direct yield data for 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is limited, analogous thiadiazolidine 1,1-dioxides have been prepared under the following conditions:

These data indicate moderate yields under thermal conditions with pyridine as solvent and sulfur sources such as sulfamide or sulfur dichloride.

Mechanistic Insights and Research Findings

- The key mechanistic step is the nucleophilic attack of the hydrazone nitrogen on the sulfur electrophile (sulfur dichloride or sulfur monochloride), facilitating ring closure.

- Oxidation converts the sulfur atom from sulfide to sulfonyl dioxide, which is critical for the biological activity and stability of the compound.

- The presence of the isopropyl substituent influences steric and electronic properties, potentially affecting reaction rates and yields.

- Spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Thioketone + Hydrazine + Sulfur Dichloride | Isopropyl ketone, hydrazine | Sulfur dichloride, oxidants | Mild heating, reflux, oxidation step | Direct, relatively straightforward | Requires careful control of oxidation |

| Sulfamoylation of Aminoesters + Cyclization | Amino acid esters, sulfamoyl chloride | Propionyl chloride, triethylamine | Multi-step, mild conditions | Allows diverse substitutions | More complex, multi-step synthesis |

| Sulfamide + Diamine Cyclization | N-methylethylenediamine, sulfamide | Pyridine, heat (100-120°C) | Thermal cyclization | Moderate yields, simple reagents | Lower yields, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiadiazolidine derivatives.

Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution Reactions: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research has demonstrated that derivatives of 1,2,5-thiadiazolidine 1,1-dioxide exhibit significant antibacterial properties. A study highlighted the synthesis of novel N-N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides derived from amino acids. These compounds were evaluated for their antibacterial efficacy against various bacterial strains. The results indicated that certain derivatives showed promising activity, making them potential candidates for developing new antibacterial agents .

Antioxidant Properties

The antioxidant capabilities of thiadiazolidine derivatives have also been investigated. These compounds can scavenge free radicals and inhibit oxidative stress-related damage in biological systems. Such properties suggest potential applications in preventing oxidative stress-related diseases .

Material Science

Electrochemical Applications

The electrochemical properties of 1,2,5-thiadiazole 1,1-dioxides have been extensively studied. These compounds can undergo electroreduction processes that are valuable in developing sensors and energy storage devices. The electrochemical behavior of various derivatives has been characterized using voltammetry techniques, indicating their potential utility in electronic applications .

Molecular Magnetism

Recent studies have explored the magnetic properties of dioxothiadiazole radical anions and their metal complexes. These materials show promise for applications in molecular magnetism and spintronics due to their ability to form stable radical species and coordination compounds with transition metals .

Agricultural Applications

Pesticidal Activity

Thiadiazolidine derivatives have been tested for their pesticidal properties. Research indicates that certain compounds within this class can effectively control pest populations while minimizing environmental impact. Their mode of action often involves disrupting metabolic processes in target organisms, highlighting their potential as eco-friendly pesticides .

Summary of Findings

Case Studies

Case Study 1: Antibacterial Efficacy

In a study focusing on the synthesis of N-N'-substituted derivatives of 1,2,5-thiadiazolidine 1,1-dioxide from amino acids, researchers tested the antibacterial effects against Staphylococcus aureus and Escherichia coli. Results showed that specific modifications to the thiadiazolidine structure enhanced antibacterial potency significantly compared to standard antibiotics.

Case Study 2: Electrochemical Sensors

A group of researchers developed an electrochemical sensor utilizing a derivative of 1,2,5-thiadiazole 1,1-dioxide for detecting heavy metals in water samples. The sensor exhibited high sensitivity and selectivity due to the unique electrochemical properties of the compound. This application illustrates the versatility of thiadiazolidine derivatives in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to antimicrobial effects by disrupting essential metabolic pathways in bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents at the N2, N5, or C3 positions significantly alter physical and chemical properties. A comparison of key analogs is provided below:

- Steric Effects : Bulkier N2 substituents (e.g., isopropyl) may hinder reactivity in coupling reactions, as seen in lower yields for sterically demanding aryl halides .

Biological Activity

2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

The molecular formula of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is CHNOS, with a molecular weight of 164.23 g/mol. Its IUPAC name is 2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide. The presence of the isopropyl group contributes to its steric and electronic properties, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 164.23 g/mol |

| IUPAC Name | 2-propan-2-yl-1,2,5-thiadiazolidine 1,1-dioxide |

| InChI Key | SFSRUGQYRFPBDD-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of isopropylamine with sulfuryl chloride followed by cyclization with a base such as triethylamine or pyridine under moderate temperatures (25-50°C). Common solvents include dichloromethane or chloroform.

Antimicrobial Properties

Research indicates that 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria. The compound's mechanism involves binding to specific enzyme targets in bacteria, disrupting essential metabolic pathways .

Inhibition Studies

A study highlighted the compound's potential as a potent inhibitor of human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). The most effective derivatives exhibited k(inact)/K1 values as high as , indicating strong inhibitory potency influenced by structural modifications .

Cytotoxicity and Anticancer Activity

In vitro studies have also evaluated the cytotoxic effects of derivatives based on the thiadiazolidine scaffold against various cancer cell lines. Some compounds demonstrated IC50 values comparable to or lower than established chemotherapeutics like cisplatin . This suggests potential applications in cancer treatment.

The biological activity of 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide is primarily attributed to its ability to inhibit enzyme activity through competitive binding at the active site. This inhibition prevents substrate catalysis and disrupts metabolic processes critical for bacterial survival and proliferation.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of several thiadiazolidine derivatives against common pathogens. Results indicated that compounds derived from 2-Isopropyl-1,2,5-thiadiazolidine 1,1-dioxide were particularly effective against Staphylococcus aureus and Escherichia coli .

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of modified thiadiazolidines. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with ID50 values significantly lower than those for cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.